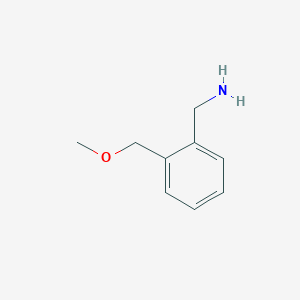
2-Methoxymethyl-benzylamine
Overview
Description
2-Methoxymethyl-benzylamine is an organic compound with the molecular formula C9H13NO It is a benzylamine derivative characterized by the presence of a methoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst .
Industrial Production Methods: Industrial production of 2-Methoxymethyl-benzylamine may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxymethyl-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
2-Methoxymethyl-benzylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxymethyl-benzylamine involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxybenzylamine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
4-Methoxybenzylamine: The methoxy group is positioned differently, affecting its chemical behavior.
2-(Phenoxymethyl)benzylamine: Contains a phenoxy group instead of a methoxymethyl group, leading to distinct properties
Uniqueness: 2-Methoxymethyl-benzylamine’s unique structure, with the methoxymethyl group, imparts specific chemical properties that differentiate it from other benzylamine derivatives. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
[2-(methoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRIWUULBXVLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504919 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88032-03-5 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methoxymethyl-benzylamine interact with the steel surface to inhibit corrosion?
A1: The research suggests that this compound forms a protective layer on the steel surface through a process called chemical adsorption. [] This means that the inhibitor molecules form chemical bonds with the metal atoms, creating a barrier that prevents the corrosive agents from reaching the steel surface. The study found that the adsorption process is spontaneous and exothermic, indicating a strong interaction between the inhibitor and the steel surface. []
Q2: How does the concentration of this compound affect its corrosion inhibition efficiency?
A2: The study observed that the inhibition efficiency of this compound increases with increasing concentration. [] This suggests that a higher concentration of inhibitor molecules leads to a denser and more effective protective layer on the steel surface, further hindering the corrosion process.
Q3: What is the impact of temperature on the performance of this compound as a corrosion inhibitor?
A3: While effective at lower temperatures, the research indicates that the corrosion inhibition efficiency of this compound decreases with increasing temperature. [] This suggests that the higher temperatures may weaken the bond between the inhibitor molecules and the steel surface, potentially reducing the stability of the protective layer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
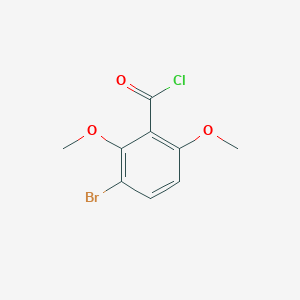
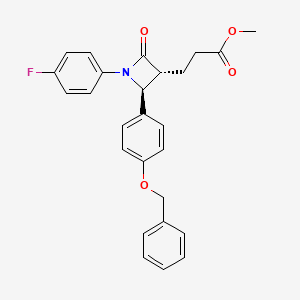
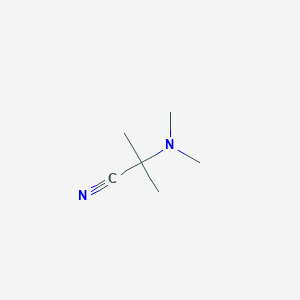

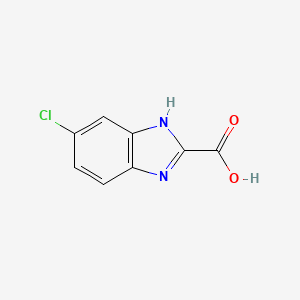

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
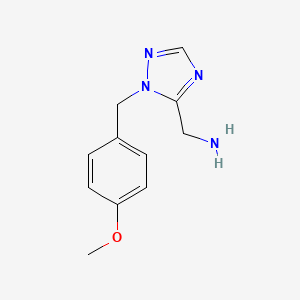
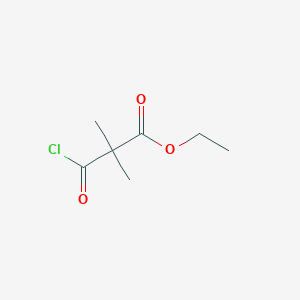


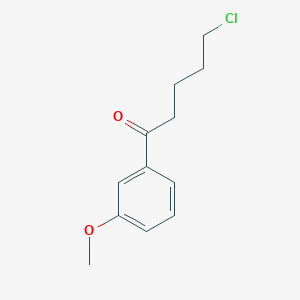
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)
